2-(pyridin-4-yl)-1H-indol-3-ol
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Overview
Description
2-(pyridin-4-yl)-1H-indol-3-ol is a heterocyclic compound that features both pyridine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-1H-indol-3-ol typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with indole precursors under specific conditions. For instance, the reaction of 2-cyano-3-(pyridin-4-yl)acrylonitrile with indole in the presence of a base can yield the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)-1H-indol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield fully saturated indole derivatives.
Scientific Research Applications
2-(pyridin-4-yl)-1H-indol-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-1H-indol-3-ol involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
2-(pyridin-4-yl)-1H-indol-3-ol is unique due to its dual presence of pyridine and indole rings, which confer distinct chemical reactivity and biological activity. This duality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
1258640-54-8 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-pyridin-4-yl-1H-indol-3-ol |
InChI |
InChI=1S/C13H10N2O/c16-13-10-3-1-2-4-11(10)15-12(13)9-5-7-14-8-6-9/h1-8,15-16H |
InChI Key |
NTAKRIIQRZZJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)O |
Origin of Product |
United States |
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